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Compound of Interest

Compound Name: p-Menth-1-ene-3,6-diol

Cat. No.: B023292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for p-Menth-1-ene-3,6-diol,
a monoterpenoid found in various plants, including Mentha species and the roots of Pueraria

lobata.[1][2] Due to the limited availability of comprehensive, publicly accessible spectroscopic

data for this specific compound, this document outlines the expected spectral characteristics

based on its chemical structure and provides general experimental protocols for the analytical

techniques used in its characterization.

Chemical Structure and Properties
p-Menth-1-ene-3,6-diol is a derivative of p-menthane, featuring a cyclohexene ring with a

methyl group, an isopropyl group, and two hydroxyl groups at positions 1, 4, 3, and 6,

respectively.

Property Value

Molecular Formula C₁₀H₁₈O₂

Molecular Weight 170.25 g/mol

IUPAC Name 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol

Spectroscopic Data Summary
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While specific, experimentally derived quantitative data from a single, comprehensive source is

not readily available in the public domain, the following tables summarize the expected

spectroscopic features of p-Menth-1-ene-3,6-diol based on the known chemical shifts and

absorption ranges for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the different types of protons in the molecule. Key expected resonances are outlined below.

Chemical shifts (δ) are expressed in parts per million (ppm).
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Proton Type

Expected Chemical

Shift (δ) Range

(ppm)

Multiplicity Notes

Vinylic Proton (-

C=CH-)
5.0 - 6.0

Doublet or Doublet of

Doublets

The proton on the

double bond will be

coupled to adjacent

protons.

Carbinol Protons (-

CH-OH)
3.5 - 4.5 Multiplet

Protons on the

carbons bearing the

hydroxyl groups. Their

exact shift and

multiplicity will depend

on the

stereochemistry and

coupling with

neighboring protons.

Allylic Protons 1.8 - 2.5 Multiplet

Protons on the

carbons adjacent to

the double bond.

Isopropyl Protons (-

CH(CH₃)₂)

0.8 - 1.2 (for CH₃), 1.5

- 2.5 (for CH)

Doublet (for CH₃),

Multiplet (for CH)

The two methyl

groups of the

isopropyl moiety are

diastereotopic and

may show distinct

signals.

Methyl Proton (-C=C-

CH₃)
1.6 - 1.8 Singlet or Doublet

The methyl group

attached to the double

bond.

Hydroxyl Protons (-

OH)
Variable (1.0 - 5.0) Broad Singlet

The chemical shift is

concentration and

solvent dependent.

Can be exchanged

with D₂O.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different

carbon environments in the molecule.

Carbon Type Expected Chemical Shift (δ) Range (ppm)

Vinylic Carbons (-C=C-) 120 - 140

Carbinol Carbons (-C-OH) 60 - 80

Alkyl Carbons 15 - 50

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and alkene

functional groups.

Functional Group
Expected Absorption

Range (cm⁻¹)
Intensity Description

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
The broadness is due

to hydrogen bonding.

C-O Stretch (Alcohol) 1000 - 1260 Strong

C=C Stretch (Alkene) 1640 - 1680 Medium to Weak

=C-H Stretch (Alkene) 3010 - 3095 Medium

C-H Stretch (Alkane) 2850 - 2960 Strong

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and various fragmentation patterns that

can help in structure elucidation.
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m/z Value Interpretation

170 Molecular Ion (M⁺)

152 Loss of H₂O (M⁺ - 18)

137 Loss of H₂O and a methyl group (M⁺ - 18 - 15)

127 Loss of an isopropyl group (M⁺ - 43)

Other Fragments
Resulting from further cleavages of the ring and

loss of functional groups.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

monoterpenoid diol like p-Menth-1-ene-3,6-diol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background

spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like monoterpenoids.

Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70

eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like p-Menth-1-ene-3,6-diol.
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Caption: Workflow for the spectroscopic analysis of p-Menth-1-ene-3,6-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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